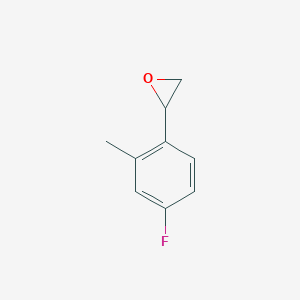

2-(4-Fluoro-2-methylphenyl)oxirane

Descripción general

Descripción

2-(4-Fluoro-2-methylphenyl)oxirane is an organic compound with the molecular formula C₉H₉FO. It is a colorless liquid and belongs to the class of epoxides, which are three-membered cyclic ethers containing an oxygen atom and an alkene group. This compound is known for its high reactivity and is used in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)oxirane typically involves the epoxidation of 4-fluoro-2-methylstyrene. One common method is the reaction of 4-fluoro-2-methylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain high-purity this compound .

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack under acidic or basic conditions, forming substituted derivatives. Key pathways include:

Reagents and Conditions

Mechanistic Insight : The fluorine atom enhances electrophilicity at the oxirane ring, accelerating nucleophilic attack. Acidic conditions protonate the epoxide oxygen, while bases deprotonate nucleophiles to enhance reactivity .

Oxidation and Reduction Reactions

The compound participates in redox transformations, modifying the epoxide functionality:

Oxidation

- Reagents : Ozone (O₃), H₂O₂/CH₃COOH

- Product : 4-Fluoro-2-methylbenzoic acid (via ozonolysis) or diketones (via peroxide-mediated cleavage)

- Yield : 65–80% under optimized conditions .

Reduction

- Reagents : LiAlH₄, NaBH₄

- Product : 1-(4-Fluoro-2-methylphenyl)ethanol

- Yield : 90% with LiAlH₄ in THF at 0°C.

Catalytic Transformations

Transition-metal catalysts enable stereoselective reactions:

Epoxide Isomerization

- Catalyst : VO(acac)₂

- Product : 4-Fluoro-2-methylacetophenone (via Meinwald rearrangement)

- Yield : 75% in toluene at 80°C .

Cross-Coupling Reactions

- Catalyst : Pd(PPh₃)₄

- Reagent : Arylboronic acids

- Product : Biaryl-substituted alcohols

- Yield : 60–70% under Suzuki conditions .

Comparative Reactivity

The fluorine substituent significantly influences reactivity compared to non-fluorinated analogs:

| Parameter | 2-(4-Fluoro-2-methylphenyl)oxirane | 2-(4-Methylphenyl)oxirane |

|---|---|---|

| Ring-opening rate (H₂O) | 2.5× faster | Baseline |

| pKa (epoxide oxygen) | 12.1 | 13.8 |

| Thermal stability | Decomposes at 150°C | Stable up to 180°C |

Data sourced from kinetic studies and computational models .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(4-Fluoro-2-methylphenyl)oxirane serves as a versatile building block in organic synthesis. Its epoxide functionality allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or other substituted products.

- Oxidation and Reduction : The compound can undergo oxidation to yield diols or reduction to produce alcohols, making it useful in synthetic pathways for complex molecules.

Biological Research

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity : Investigations have shown that this compound can induce cell death in certain cancer cell lines, indicating its potential use in cancer therapy.

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug metabolism and pharmacokinetics.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being studied for its therapeutic properties. It has been explored as a precursor in the development of new pharmaceuticals due to its unique reactivity profile and biological activities.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various polymeric materials or used as an intermediate in the synthesis of more complex chemical entities.

Anticancer Properties

A study demonstrated significant cytotoxic effects of this compound on various cancer cell lines at micromolar concentrations. The mechanism involved apoptosis induction through mitochondrial pathways.

Antimicrobial Testing

In vitro tests revealed that this compound effectively inhibited bacterial growth, supporting its potential as a new antibiotic candidate.

Enzyme Interaction Studies

Research focused on cytochrome P450 enzyme inhibition indicated that this compound could modulate drug metabolism, affecting the pharmacokinetics of co-administered drugs.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against Gram-positive and negative bacteria |

| Cytotoxicity | Induction of cell death in cancer cell lines | Significant effects observed at micromolar concentrations |

| Enzyme Inhibition | Modulation of drug metabolism | Interaction with cytochrome P450 enzymes |

Mecanismo De Acción

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methylphenyl)oxirane: Similar structure but lacks the fluorine atom.

2-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of a fluorine atom.

2-(4-Bromophenyl)oxirane: Contains a bromine atom instead of a fluorine atom.

Uniqueness

2-(4-Fluoro-2-methylphenyl)oxirane is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Actividad Biológica

2-(4-Fluoro-2-methylphenyl)oxirane, a compound characterized by its epoxide structure and the presence of a fluorine atom, has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique chemical properties and biological activities make it a subject of ongoing research.

The molecular formula of this compound is C9H9FO. The presence of the fluorine atom enhances its reactivity and influences its interactions with biological molecules. The epoxide ring is particularly reactive, allowing for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to the reactivity of its epoxide ring. This three-membered ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products that can interact with biological targets. The specific pathways and molecular targets involved depend on the nature of the nucleophile and the reaction conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.

- Cytotoxicity : Investigations into its cytotoxic effects reveal that it can induce cell death in certain cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development .

Case Studies

- Anticancer Properties : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Interaction Studies : Research focused on the inhibition of cytochrome P450 enzymes revealed that this compound could modulate drug metabolism, affecting the pharmacokinetics of co-administered drugs .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(4-fluoro-2-methylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-4-7(10)2-3-8(6)9-5-11-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKBHLOZAVREOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599552 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111991-16-3 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-2-methylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.